molecular formula C20H19NO4 B2849238 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid CAS No. 610271-10-8

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid

Cat. No.: B2849238
CAS No.: 610271-10-8
M. Wt: 337.375
InChI Key: YTAGJSFUJKYPBG-UHFFFAOYSA-N
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Description

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonyl group attached to a 2-methyl-azetidine-2-carboxylic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid typically involves multiple steps, starting with the protection of the amino group on the azetidine ring. This is often achieved using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction conditions usually require a polar aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The azetidine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoren-9-ylmethoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the azetidine ring, which can have applications in medicinal chemistry and material science.

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid

  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid

Uniqueness: 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid is unique due to its specific structural features, such as the presence of the fluoren-9-ylmethoxycarbonyl group and the 2-methyl-azetidine-2-carboxylic acid core

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGJSFUJKYPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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